1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
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Overview
Description
1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a furo[3,4-c]pyridine and a piperidine ring system.
Preparation Methods
The synthesis of 1’-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,4-c]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, often using a piperidine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Material Science: Its unique spiro structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1’-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and ion channels .
Comparison with Similar Compounds
1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one can be compared with similar compounds such as:
1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]-1-one: This compound differs by the presence of a fluorine atom, which can alter its chemical reactivity and biological activity.
1’-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidine]:
The uniqueness of 1’-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-benzyl-6-chlorospiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-10-15-14(11-20-16)17(22)23-18(15)6-8-21(9-7-18)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDSYVHEMKKPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC(=NC=C3C(=O)O2)Cl)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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